molecular formula C12H16ClNO2 B13528025 Methyl1-methyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylatehydrochloride

Methyl1-methyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylatehydrochloride

Cat. No.: B13528025
M. Wt: 241.71 g/mol
InChI Key: KDMNSCWXRCZHBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-methyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride is a synthetic tetrahydroisoquinoline derivative characterized by a bicyclic aromatic core with a methyl group at the 1-position (nitrogen atom) and a methyl ester substituent at the 6-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications.

Properties

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

methyl 1-methyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate;hydrochloride

InChI

InChI=1S/C12H15NO2.ClH/c1-8-11-4-3-10(12(14)15-2)7-9(11)5-6-13-8;/h3-4,7-8,13H,5-6H2,1-2H3;1H

InChI Key

KDMNSCWXRCZHBG-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(CCN1)C=C(C=C2)C(=O)OC.Cl

Origin of Product

United States

Preparation Methods

Pictet–Spengler Cyclization Approach

This classical method involves cyclization of a β-phenylethylamine derivative with an aldehyde or ketone:

Step Description Conditions References
1 Condensation of β-phenylethylamine with formaldehyde or acetaldehyde Acidic aqueous or ethanol solution, reflux ,
2 Cyclization to form tetrahydroisoquinoline core Acid catalysis, temperature control
3 N-methylation of the tetrahydroisoquinoline Methyl iodide or dimethyl sulfate, base (e.g., K₂CO₃)
4 Introduction of the carboxylate group at position 6 Oxidation or substitution reactions, often via directed lithiation
5 Esterification to form methyl ester Methylation with methyl iodide or methylating agents
6 Formation of hydrochloride salt Treatment with HCl in ethanol or ether

Reductive Amination and Functionalization

An alternative route involves reductive amination of an aldehyde intermediate:

Step Description Conditions References
1 Preparation of 6-carboxylic acid precursor Carboxylation of suitable aromatic compounds
2 Conversion to amine derivative Reduction of nitro or nitrile groups
3 Reductive amination with methylamine Formaldehyde or methylamine, NaBH₃CN, acid catalysis
4 Esterification at the 6-position Methylation with methyl iodide or dimethyl sulfate
5 Salt formation with HCl Acidic treatment

Catalytic Hydrogenation

Hydrogenation of precursor compounds under catalytic conditions can also yield the tetrahydroisoquinoline core:

Step Description Conditions References
1 Hydrogenation of quinoline derivatives Pd/C catalyst, hydrogen atmosphere, room temperature
2 Functional group modifications Selective oxidation or methylation

Reaction Conditions and Optimization

Parameter Typical Range Effect References
Temperature 20–80°C Affects yield and stereoselectivity
Solvent Ethanol, methanol, acetic acid Solubility and reaction rate
Catalyst Pd/C, Pt, Raney Ni Hydrogenation efficiency
Reagent Equivalents Methylating agents (1.1–2 equiv.) Methylation completeness

Data Tables

Table 1: Summary of Key Preparation Steps

Method Starting Material Key Reactions Yield (%) References
Pictet–Spengler β-phenylethylamine Cyclization, methylation 65–80 ,,
Reductive Amination 6-carboxylic acid derivative Reduction, methylation 55–75 ,,
Catalytic Hydrogenation Quinoline derivatives Hydrogenation, oxidation 60–85 ,

Table 2: Reaction Conditions Summary

Step Solvent Catalyst/Reagent Temperature Time Reference
Cyclization Ethanol Acid catalyst Reflux 4–8 hrs ,
Methylation Dimethyl sulfate K₂CO₃ Room temp 2–6 hrs ,
Esterification Methanol Acid catalyst Reflux 6–12 hrs

Research Findings and Optimization Strategies

Recent studies emphasize the importance of stereoselectivity during cyclization, often achieved through chiral catalysts or auxiliaries. For example, chiral phosphoric acids have been employed to improve enantioselectivity in Pictet–Spengler reactions, leading to higher purity of the desired stereoisomer.

Furthermore, the choice of solvents significantly influences reaction rates and yields. Ethanol and methanol are preferred for their polarity and ease of removal, while acetic acid can enhance cyclization efficiency.

Optimization of methylation steps involves controlling reagent equivalents and reaction temperature to prevent over-alkylation or side reactions. Catalytic hydrogenation conditions are fine-tuned to prevent over-reduction of sensitive functional groups.

Chemical Reactions Analysis

Types of Reactions

Methyl1-methyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylatehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can exhibit different pharmacological properties .

Scientific Research Applications

Methyl1-methyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylatehydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl1-methyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylatehydrochloride involves several molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key analogs and their distinguishing features are summarized below:

Compound Name (CAS) Substituents Molecular Formula Molecular Weight Key Applications/Properties
Target Compound (Inferred structure) 1-methyl, 6-carboxylate (methyl ester) C₁₂H₁₆ClNO₂ 241.71* Potential intermediate for CNS or anti-inflammatory drugs; ester group enables derivatization.
Methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride (851784-90-2) 5,7-Cl, 6-carboxylate C₁₁H₁₂Cl₃NO₂ 312.58 LFA-1/ICAM-1 antagonist; key intermediate in Lifitegrast synthesis for dry eye disease .
Methyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride (2007908-42-9) 6-F, 1-carboxylate C₁₁H₁₃ClFNO₂ 263.68 Pharmaceutical intermediate; fluorine enhances metabolic stability.
6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride (215798-14-4) 6-CF₃ C₁₀H₁₁ClF₃N 237.65 Research chemical; trifluoromethyl group improves lipophilicity and target binding.
Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate 6,7-OCH₃, 1-methyl, 2-ethoxy C₁₅H₂₁NO₄ 279.33 Known bioactive compound; methoxy groups enhance solubility and receptor interaction.

*Calculated based on molecular formula.

Key Comparative Insights

Substituent Effects on Reactivity and Bioactivity
  • Chlorine Substituents (5,7-dichloro analog) : The dichloro derivative exhibits enhanced reactivity due to electron-withdrawing effects, making it critical for Lifitegrast’s antagonistic activity against LFA-1/ICAM-1 . Its molecular weight (312.58) reflects the added chlorine atoms, which also increase hydrophobicity.
  • Fluorine and Trifluoromethyl Groups : The 6-fluoro and 6-CF₃ analogs demonstrate improved metabolic stability and membrane permeability, common in CNS-targeting drugs .
  • Methoxy and Ester Groups : Ethyl 6,7-dimethoxy derivatives highlight how electron-donating groups (e.g., OCH₃) improve solubility, while ester functionalities (as in the target compound) serve as prodrug moieties or synthetic handles for further modifications .

Data Tables for Key Analogs

Table 1: Physicochemical Properties

Compound logP* Solubility (mg/mL) Melting Point (°C)
Methyl 5,7-dichloro-... hydrochloride 2.8 1.2 (water) 180–185
Methyl 6-fluoro-... hydrochloride 1.5 3.5 (water) Not reported
6-(Trifluoromethyl)-... hydrochloride 2.1 0.8 (water) 190–195

*Predicted using fragment-based methods.

Biological Activity

Methyl 1-methyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride (CAS No. 877861-62-6) is a compound belonging to the tetrahydroisoquinoline (THIQ) class of alkaloids, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its neuroprotective effects, structural activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C₁₁H₁₄ClNO₂
  • Molecular Weight : 227.69 g/mol
  • CAS Number : 877861-62-6
  • Purity : Typically specified in research studies.

Neuroprotective Effects

One of the most significant biological activities of methyl 1-methyl-1,2,3,4-tetrahydroisoquinoline is its neuroprotective effect against dopaminergic neurotoxins. Research has shown that this compound can protect neurons from damage caused by various neurotoxins associated with Parkinson's disease:

  • Mechanism of Action :
    • The compound does not exhibit affinity for dopamine receptors but may act as an antioxidant by inducing anti-oxidative enzymes. This indirect action helps mitigate oxidative stress caused by neurotoxins such as 1-methyl-4-phenylpyridinium ion and rotenone .
  • Case Studies :
    • A study demonstrated that methyl 1-methyl-1,2,3,4-tetrahydroisoquinoline significantly reduced neuronal death in cultured rat mesencephalic neurons exposed to neurotoxins . The protective effect was stereoselective; (R)-1MeTIQ was effective while (S)-1MeTIQ showed minimal effects.

Structural Activity Relationship (SAR)

The SAR studies of THIQ derivatives indicate that modifications to the tetrahydroisoquinoline structure can enhance biological activity. Various analogs have been synthesized and tested for their binding affinities to melatonin receptors (MT1 and MT2), showcasing a diverse range of interactions:

CompoundR₁R₂Ki (nM) MT1Ki (nM) MT2
8a--226
18aCH₃H>10⁻⁵1030
18bC₂H₅H1430700

This table illustrates how different substituents (R groups) affect receptor binding affinities, which is crucial for designing more effective therapeutic agents .

Therapeutic Applications

Given its neuroprotective properties and the ability to modulate neurotransmitter systems indirectly, methyl 1-methyl-1,2,3,4-tetrahydroisoquinoline has potential applications in treating neurodegenerative disorders such as Parkinson's disease. Its structural similarity to other known neuroprotective agents positions it as a promising candidate for further research and development.

Q & A

Basic Research Question

  • HPLC-PDA : Purity >98% confirmed using C18 columns with acetonitrile/water gradients.
  • Elemental Analysis : Matching calculated vs. observed C, H, N, Cl content (e.g., C12_{12}H15_{15}ClNO3_3 requires C 55.92%, H 5.82%) .
  • Forced Degradation Studies : Exposure to heat, light, and humidity to assess stability .

How does crystallography contribute to understanding stereochemical outcomes?

Advanced Research Question
X-ray diffraction resolves ambiguities in substituent positioning. For example:

  • C–H⋯π Interactions : Stabilize dimers in crystal lattices, influencing solid-state packing .
  • Hydrogen Bonding : Weak C–H⋯O bonds propagate columnar structures, critical for polymorph screening .
    Software : SHELXL refines structural parameters with high precision (R-factor < 0.05) .

What methodologies assess potential neuropharmacological activity?

Advanced Research Question
While direct data on this compound is limited, analogous tetrahydroisoquinolines (e.g., MPTP) are studied via:

  • In Vitro Models : Dopaminergic neuron assays to evaluate neurotoxicity or neuroprotection .
  • Receptor Binding Assays : Competitive binding to NMDA or σ receptors using radiolabeled ligands .
  • Behavioral Studies : Rodent models for Parkinson’s-like symptoms (e.g., rotarod tests) .

How are computational methods applied to optimize derivative design?

Advanced Research Question

  • Molecular Docking : Predict binding modes to targets like monoamine oxidases (MAO-B).
  • QSAR Modeling : Correlate substituent electronegativity with logP and IC50_{50} values .
  • DFT Calculations : Assess electronic effects of substituents (e.g., chloro vs. methoxy groups) .

Example :
Methyl 6-fluoro analogs showed enhanced dipole moments, improving membrane permeability in silico .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.